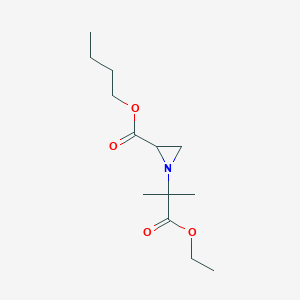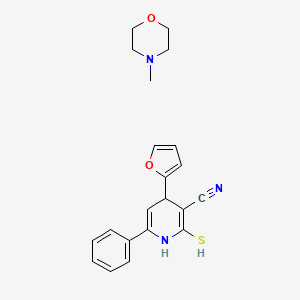![molecular formula C20H32N2O4 B5014132 1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B5014132.png)
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound characterized by the presence of multiple pyrrolidine rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a halogenated phenol compound under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol stands out due to its unique combination of pyrrolidine rings and hydroxyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c23-17(13-21-9-1-2-10-21)15-25-19-5-7-20(8-6-19)26-16-18(24)14-22-11-3-4-12-22/h5-8,17-18,23-24H,1-4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIBYULYHGPPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)OCC(CN3CCCC3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)

![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)



![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B5014086.png)

![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![5-[4-(benzyloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5014106.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5014118.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5014121.png)

